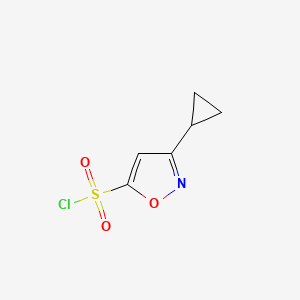

3-cyclopropyl-1,2-oxazole-5-sulfonylchloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-cyclopropyl-1,2-oxazole-5-sulfonylchloride is a chemical compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.64 g/mol . It is characterized by the presence of a cyclopropyl group, an oxazole ring, and a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 3-cyclopropyl-1,2-oxazole-5-sulfonylchloride typically involves the reaction of cyclopropylamine with oxalyl chloride to form the corresponding oxazole derivative. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Analyse Chemischer Reaktionen

3-cyclopropyl-1,2-oxazole-5-sulfonylchloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different oxazole derivatives.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include bases like triethylamine, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-cyclopropyl-1,2-oxazole-5-sulfonylchloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-cyclopropyl-1,2-oxazole-5-sulfonylchloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . The oxazole ring can also interact with various biological targets, modulating their function and activity .

Vergleich Mit ähnlichen Verbindungen

3-cyclopropyl-1,2-oxazole-5-sulfonylchloride can be compared with other sulfonyl chloride-containing compounds, such as:

Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar substitution reactions.

Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications.

Tosyl chloride: A commonly used sulfonyl chloride in organic synthesis with a toluene-based structure.

The uniqueness of this compound lies in its combination of a cyclopropyl group, an oxazole ring, and a sulfonyl chloride functional group, which imparts distinct reactivity and applications .

Biologische Aktivität

3-Cyclopropyl-1,2-oxazole-5-sulfonylchloride is a chemical compound characterized by its unique structure, which includes a cyclopropyl group and a sulfonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C6H8ClN3O3S. The presence of the sulfonyl chloride group makes it highly reactive towards nucleophiles, which is crucial for its biological activity. The cyclopropyl moiety is known to enhance metabolic stability and bioavailability in drug candidates.

The biological activity of this compound primarily involves its interaction with various biological targets through covalent bonding. The sulfonyl chloride can react with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. This mechanism has been utilized in studies focusing on enzyme inhibition and cancer therapy.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, a series of 1,3-oxazole sulfonamides were evaluated for their ability to inhibit cancer cell growth across different human tumor cell lines. These compounds exhibited significant growth inhibition with GI50 values in the low micromolar range (Table 1) .

| Compound | Mean GI50 (nM) | Cell Line Type |

|---|---|---|

| 1 | 44.7 | Leukemia |

| 2 | 48.8 | Leukemia |

| 3 | 31.76 | Various |

The incorporation of a cyclopropyl ring has been associated with enhanced selectivity and potency against specific cancer types, particularly leukemia .

Enzyme Inhibition

The sulfonyl chloride functionality allows for the exploration of enzyme inhibition mechanisms. A study on related compounds demonstrated that they could effectively inhibit tubulin polymerization by binding to colchicine sites on microtubules . This interaction is crucial for disrupting cancer cell division.

Case Studies

In one notable case study, researchers synthesized a series of novel oxazole derivatives, including those with cyclopropyl groups, and tested their efficacy against various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells through mitochondrial pathways .

Another study focused on the reactivity of sulfonyl chlorides in biological contexts. The findings suggested that these compounds could be used as tools for studying protein modifications and enzyme interactions, providing insights into their therapeutic potential .

Eigenschaften

IUPAC Name |

3-cyclopropyl-1,2-oxazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c7-12(9,10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBGTKYWJCIGHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.